VU041

Description

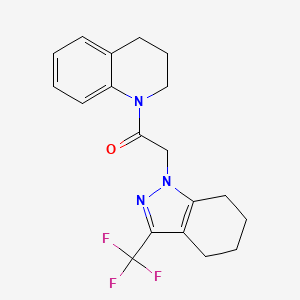

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O/c20-19(21,22)18-14-8-2-4-10-16(14)25(23-18)12-17(26)24-11-5-7-13-6-1-3-9-15(13)24/h1,3,6,9H,2,4-5,7-8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAGRCZUELSZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CC(=O)N3CCCC4=CC=CC=C43)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VU041 as an Inhibitor of Kir1.1 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inwardly rectifying potassium (Kir) channels play a crucial role in maintaining cellular excitability and potassium homeostasis. The Kir1.1 channel, also known as the renal outer medullary potassium channel (ROMK), is predominantly expressed in the kidney, where it is a key component of salt reabsorption. Loss-of-function mutations in the gene encoding Kir1.1 are associated with Bartter's syndrome, a salt-wasting disorder, highlighting its importance in renal physiology. Consequently, Kir1.1 has emerged as a promising therapeutic target for the development of novel diuretics. VU041 is a small molecule that has been identified as an inhibitor of Kir channels. This technical guide provides an in-depth overview of this compound's effects on Kir1.1 channels, including its mechanism of action, potency, and selectivity, as well as detailed experimental protocols for its characterization.

Quantitative Data on this compound Inhibition

This compound has been characterized as a potent inhibitor of insect Kir1 channels, with sub-micromolar affinity for the channels in Anopheles gambiae and Aedes aegypti.[1] While it also demonstrates inhibitory activity against mammalian Kir channels, its potency is notably lower, and it exhibits a degree of selectivity.

| Channel Target | Species | IC50 Value | Reference |

| Kir1 (Aedes aegypti) | Mosquito | 1.7 µM | [1] |

| Kir1 (Anopheles gambiae) | Mosquito | 2.5 µM | [1] |

| Kir2.1 | Mammalian | 12.7 µM | [1] |

| Kir1.1 | Mammalian | Less inhibitory effect noted, specific IC50 not reported in the provided search results. | [1] |

| Kir4.1 | Mammalian | Less inhibitory effect noted, specific IC50 not reported in the provided search results. | [1] |

| Kir6.2/SUR1 | Mammalian | Less inhibitory effect noted, specific IC50 not reported in the provided search results. | [1] |

| Kir7.1 | Mammalian | Less inhibitory effect noted, specific IC50 not reported in the provided search results. | [1] |

Mechanism of Action

Studies on insect Kir channels suggest that this compound acts as a pore blocker . This mechanism involves the physical obstruction of the ion conduction pathway within the channel, thereby preventing the flow of potassium ions. Molecular docking analyses indicate that this compound's binding site is located within the pore of the ion channel.

Signaling Pathways

The activity of Kir1.1 channels is modulated by various intracellular signaling pathways. A key regulatory pathway involves the serum- and glucocorticoid-inducible kinase 1 (SGK1). Aldosterone, a mineralocorticoid hormone, stimulates the expression and activity of SGK1. Activated SGK1 can then directly or indirectly lead to an increase in the number of active Kir1.1 channels at the cell membrane, thus promoting potassium secretion. Inhibition of Kir1.1 by compounds like this compound would counteract this effect, leading to a reduction in potassium transport.

Caption: Aldosterone-SGK1 signaling pathway regulating Kir1.1 channel activity and its inhibition by this compound.

Experimental Protocols

Thallium Flux Assay for Kir1.1 Inhibitor Screening

This high-throughput assay is a common method for screening compound libraries for Kir channel modulators. It relies on the principle that thallium ions (Tl+) can pass through potassium channels and that their influx can be detected by a Tl+-sensitive fluorescent dye.[2][3]

Materials:

-

HEK-293 cells stably expressing human Kir1.1.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3).

-

Thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM).

-

Pluronic F-127.

-

Stimulant buffer containing thallium sulfate.

-

Test compounds (e.g., this compound) dissolved in DMSO.

-

384-well black-walled, clear-bottom microplates.

-

Fluorescent plate reader with kinetic read capabilities.

Procedure:

-

Cell Plating: Seed HEK-293-Kir1.1 cells into 384-well plates at a density of 20,000-40,000 cells per well and incubate overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the thallium-sensitive dye (e.g., 1 µM FluoZin-2 AM) and Pluronic F-127 (0.02%) in assay buffer.

-

Remove the cell culture medium and add the loading buffer to each well.

-

Incubate the plate at room temperature in the dark for 60 minutes.

-

-

Compound Addition:

-

Wash the cells with assay buffer to remove extracellular dye.

-

Add assay buffer containing the test compounds at various concentrations to the wells.

-

Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

-

-

Thallium Flux Measurement:

-

Place the plate in a fluorescent plate reader.

-

Initiate kinetic reading of fluorescence.

-

After establishing a baseline reading, add the thallium-containing stimulant buffer to all wells.

-

Continue to record the fluorescence signal over time.

-

-

Data Analysis:

-

The rate of fluorescence increase corresponds to the rate of thallium influx through the Kir1.1 channels.

-

Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO-treated) wells.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

References

The Disruption of Malpighian Tubule Function by VU041: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating challenge of insecticide resistance necessitates the discovery and development of novel chemical compounds with unique mechanisms of action. The insect Malpighian tubule, a vital organ for excretion and osmoregulation, presents a promising target for new insecticides. This technical guide delves into the role of VU041, a small-molecule inhibitor of inward rectifier potassium (Kir) channels, in disrupting the function of these crucial tubules. By targeting Kir channels, this compound effectively compromises the insect's ability to maintain water and solute homeostasis, leading to physiological disruption and mortality. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this compound, offering valuable insights for researchers and professionals in the field of insecticide development.

Introduction to Malpighian Tubules

In insects, the Malpighian tubules are the primary organs responsible for excretion and osmoregulation, analogous to the kidneys in vertebrates. These slender, tubular structures extend from the alimentary canal and are bathed in the insect's circulatory fluid, the hemolymph. The principal function of the Malpighian tubules is to produce the primary urine by actively transporting ions, nitrogenous wastes, and water from the hemolymph into the tubule lumen. This process is critical for maintaining a constant internal environment by eliminating metabolic wastes and regulating ionic and osmotic balance. The final composition of urine is determined in the hindgut, where essential solutes and water are reabsorbed.

The secretion of fluid into the Malpighian tubules is driven by the active transport of cations, predominantly potassium (K+), from the hemolymph into the lumen of the tubule. This creates an osmotic gradient that facilitates the passive movement of water. Inward rectifier potassium (Kir) channels, located on the basolateral membrane of the tubule epithelial cells, play a critical role in this process by mediating the uptake of K+ from the hemolymph.

This compound: A Novel Kir Channel Inhibitor

This compound is a submicromolar-affinity inhibitor of inward rectifier potassium (Kir) channels in mosquitoes, including Anopheles gambiae and Aedes aegypti. It was identified through high-throughput screening as a potent inhibitor of the mosquito Kir1 channel ortholog. The significance of this compound lies in its ability to selectively target mosquito Kir channels over most mammalian orthologs, presenting a promising scaffold for the development of species-selective insecticides. Furthermore, this compound demonstrates topical toxicity in both insecticide-susceptible and -resistant strains of mosquitoes, highlighting its potential to overcome existing resistance mechanisms.

Mechanism of Action of this compound

The primary mechanism of action for this compound is the disruption of excretory functions mediated by the Malpighian tubules through the inhibition of Kir channels. In mosquitoes, Kir1 channels are localized to the basolateral membrane of stellate cells, a principal cell type in the Malpighian tubules. These channels are a major pathway for K+ uptake from the hemolymph into the tubule cells.

By inhibiting Kir1 channels, this compound reduces the transepithelial secretion of K+ and, consequently, fluid. This disruption of ion and water transport compromises the insect's ability to regulate its internal environment, leading to a cascade of physiological failures. The in vivo consequences of this disruption include a reduced diuretic capacity and fluid retention, particularly after a blood meal in mosquitoes.

Caption: Signaling pathway of K+ transport in Malpighian tubules and inhibition by this compound.

Quantitative Data on this compound Efficacy

The potency and selectivity of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data.

Table 1: Inhibitory Concentration (IC50) of this compound on Kir Channels

| Channel | Species | IC50 (µM) | Assay Type |

| Kir1 | Anopheles gambiae | 2.5 | Thallium Flux |

| Kir1 | Aedes aegypti | 1.7 | Thallium Flux |

| Kir2.1 | Mammalian | 12.7 | Thallium Flux |

| Kir1.1 | Mammalian | >30 | Thallium Flux |

| Kir4.1 | Mammalian | >30 | Thallium Flux |

| Kir6.2/SUR1 | Mammalian | >30 | Thallium Flux |

| Kir7.1 | Mammalian | >30 | Thallium Flux |

| Data sourced from MedchemExpress. |

Table 2: Effect of Kir Channel Inhibitors on Malpighian Tubule Fluid Secretion

| Compound (10 µM) | Time After Application | Reduction in Fluid & KCI Secretion |

| VU573 | 2 hours | ~40% - 60% |

| VU590 | 2 hours | ~40% - 60% |

| VU625 | 2 hours | ~40% - 60% |

| Data is for related Kir channel inhibitors, demonstrating the principle of action. |

Table 3: Larvicidal Toxicity of this compound in Aedes aegypti

| Compound (100 µM) | Time | % Mortality |

| This compound | 24 hours | ~80% |

| This compound | 48 hours | ~100% |

| VU937 (inactive analog) | 48 hours | <10% |

| Data adapted from ResearchGate, based on studies of first instar larvae. |

Experimental Protocols

The characterization of this compound's effect on Malpighian tubule function involves a series of specialized experimental protocols.

Ramsay Fluid Secretion Assay

This in vitro assay is a cornerstone for studying Malpighian tubule transport.

-

Tubule Isolation: Malpighian tubules are dissected from the insect in a suitable Ringer solution.

-

Assay Setup: An isolated tubule is transferred to a 50 µl drop of experimental Ringer solution, which is then covered with light mineral oil to prevent evaporation.

-

Fluid Collection: The open, proximal end of the tubule is pulled into the mineral oil using a fine glass hook. The tubule secretes fluid, which forms a distinct droplet in the oil.

-

Measurement: At timed intervals, the diameter of the secreted droplet is measured to calculate the volume of fluid secreted. The rate of secretion is then determined (e.g., in nl/min).

-

Pharmacology: Test compounds like this compound are added to the bathing Ringer solution to assess their effects on the fluid secretion rate compared to a control (vehicle-treated) tubule.

High-Throughput Screening (HTS) via Thallium Flux Assay

This assay is used to identify inhibitors of potassium channels.

-

Cell Line Expression: A cell line is engineered to express the target Kir channel (e.g., Anopheles gambiae Kir1).

-

Thallium-Sensitive Dye: The cells are loaded with a fluorescent dye that is sensitive to thallium (Tl+), a potassium surrogate.

-

Compound Application: The library of test compounds, including this compound, is added to the cells.

-

Thallium Addition: A solution containing Tl+ is added. If the Kir channels are open, Tl+ will flow into the cells and cause an increase in fluorescence.

-

Fluorescence Measurement: The fluorescence intensity is measured over time. Inhibitors of the Kir channels will prevent or reduce the influx of Tl+, resulting in a lower fluorescence signal compared to controls.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a detailed characterization of the inhibitory effect of this compound on Kir channel currents.

-

Cell Preparation: Cells expressing the target Kir channel are prepared for electrophysiological recording.

-

Pipette and Seal Formation: A glass micropipette with a very fine tip is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.

-

Whole-Cell Configuration: The patch of membrane under the pipette tip is ruptured, allowing electrical access to the entire cell.

-

Current Measurement: The membrane potential is clamped at various voltages, and the resulting ionic currents across the membrane are measured. The characteristic inward rectifying current of the Kir channel can be isolated.

-

Inhibitor Application: this compound is applied to the cell, and the reduction in the Kir channel current is measured to determine the IC50 and other inhibitory characteristics.

Caption: Experimental workflow for the characterization of this compound.

Consequences of Malpighian Tubule Disruption

The inhibition of Kir channels in the Malpighian tubules by this compound sets off a chain of events that are detrimental to the insect.

Caption: Logical progression from this compound application to insect mortality.

The inability to efficiently secrete ions and water into the Malpighian tubules leads to a failure of osmoregulation. For a blood-feeding insect like a mosquito, this is particularly critical. After a large blood meal, the mosquito must rapidly excrete the excess water and salts to reduce its weight for flight and to re-establish osmotic balance. By inhibiting this diuretic process, this compound causes the insect to retain fluid, leading to physiological stress and, ultimately, death. This mechanism of inducing renal failure represents a novel mode of action for an insecticide.

Conclusion

This compound is a potent and selective inhibitor of insect Kir channels that effectively disrupts the function of Malpighian tubules. Its mechanism of action, centered on the inhibition of potassium transport and subsequent fluid secretion, leads to a catastrophic failure of osmoregulation in target insects like mosquitoes. The quantitative data underscores its efficacy and selectivity, while established experimental protocols provide a robust framework for its characterization. As a topical and larval toxin effective against resistant strains, this compound and its analogs represent a promising new class of insecticides. Further research and development of this chemical scaffold could provide valuable new tools for the control of insect vectors of disease.

Investigating the Neurological Effects of VU041 in Insects: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the neurological and physiological effects of VU041, a small-molecule inhibitor of inwardly rectifying potassium (Kir) channels in insects. This compound has emerged as a promising tool for studying the function of these channels and as a potential scaffold for the development of novel insecticides. This document details the mechanism of action of this compound, its impact on various insect species, and provides detailed experimental protocols for its study. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams in the DOT language.

Mechanism of Action of this compound

This compound functions as a potent inhibitor of insect Kir channels, with a particular selectivity for the Kir1 subtype.[1][2] Inwardly rectifying potassium channels are crucial for maintaining cellular membrane potential and for potassium homeostasis in various tissues, including the nervous system and excretory organs.[3] By blocking the inward flow of K+ ions, this compound disrupts these fundamental physiological processes. The primary molecular target of this compound in insects is the Kir1 channel, which is highly expressed in tissues such as the Malpighian tubules and the nervous system.[1][4]

Signaling Pathway of this compound Action

The inhibitory action of this compound on Kir channels initiates a cascade of downstream effects that ultimately lead to physiological disruption and toxicity in insects. The pathway can be summarized as the blockage of K+ influx, leading to cellular depolarization, which in turn affects neuronal signaling and ion balance in excretory tissues.

References

- 1. [PDF] Electrophysiological Methods for Recording Synaptic Potentials from the NMJ of Drosophila Larvae | Semantic Scholar [semanticscholar.org]

- 2. Use of the Ramsay Assay to Measure Fluid Secretion and Ion Flux Rates in the Drosophila melanogaster Malpighian Tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of VU041 on Mosquito Fecundity and Fertility: A Technical Guide

For Immediate Release

A Deep Dive into the Bio-efficacy of VU041, a Novel Kir Channel Inhibitor, on the Reproductive Capacity of Key Mosquito Vectors

This technical guide provides an in-depth analysis of the small-molecule inhibitor this compound and its significant impact on the fecundity and fertility of medically important mosquito species, Anopheles gambiae and Aedes aegypti. This document is intended for researchers, scientists, and drug development professionals engaged in vector control and insecticide development.

Executive Summary

This compound has been identified as a potent inhibitor of the mosquito's inward rectifier potassium (Kir) channels, specifically the Kir1 subtype. These channels are critical for proper physiological function, particularly in the Malpighian tubules, which are the primary excretory and osmoregulatory organs in insects. Inhibition of Kir1 channels by this compound disrupts ion and fluid balance, leading to a cascade of physiological impairments that ultimately and significantly reduce the reproductive output of female mosquitoes. This guide synthesizes the available quantitative data, details the experimental methodologies used to ascertain these effects, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Impact of this compound on Mosquito Fecundity

Topical application of this compound to adult female Anopheles gambiae and Aedes aegypti results in a marked decrease in the number of eggs laid (fecundity). The compound is effective against both insecticide-susceptible and resistant strains of these mosquitoes.

Table 1: Effect of Topical this compound Application on the Fecundity of Anopheles gambiae

| Treatment Group | Dosage (µg/mg) | Median No. of Eggs per Mosquito |

| Control (Vehicle) | 0 | 78 |

| This compound | ~1 | 25 |

Table 2: Effect of Topical this compound Application on the Fecundity of Aedes aegypti

| Treatment Group | Dosage (µg/mg) | Median No. of Eggs per Mosquito |

| Control (Vehicle) | 0 | 68 |

| This compound | ~1 | 15 |

Note: Data presented is based on studies where this compound was topically applied within one hour of blood meal engorgement. Egg counts were performed 72 hours post-blood feeding.

There is currently no available quantitative data specifically detailing the impact of this compound on the fertility (hatching rate) of the eggs laid by treated mosquitoes. Research has primarily focused on the reduction in egg production (fecundity).

Mechanism of Action: Signaling Pathway

This compound's primary molecular target is the Kir1 channel, which is highly expressed in the Malpighian tubules of mosquitoes. The inhibition of this channel disrupts the normal physiological processes required for vitellogenesis (yolk production) and oogenesis (egg development), ultimately leading to reduced fecundity.

The proposed mechanism suggests that by inhibiting Kir1 channels in the Malpighian tubules, this compound disrupts the rapid post-blood meal diuresis necessary for concentrating the ingested blood and maintaining hemolymph homeostasis. This disruption in excretory function likely leads to a toxic accumulation of metabolic waste and an imbalance of ions, which in turn negatively affects blood meal digestion, nutrient absorption, and ultimately, the energy-intensive process of vitellogenesis. Furthermore, Kir1 channels are also expressed in the ovaries of Anopheles gambiae, suggesting a potential direct effect of this compound on ovarian function cannot be ruled out.

Experimental Protocols

The following section details the methodologies employed in the key experiments to evaluate the effect of this compound on mosquito fecundity.

Mosquito Rearing

-

Species: Anopheles gambiae (G3, insecticide-susceptible strain) and Aedes aegypti (Liverpool, insecticide-susceptible strain).

-

Conditions: Larvae are reared in trays containing deionized water and fed a diet of fish food. Adults are maintained in cages with access to a 10% sucrose solution. The insectary is kept at 27°C and 75% relative humidity with a 12-hour light/dark cycle.

Topical Application of this compound

This protocol outlines the direct application of this compound to the mosquito's cuticle.

Fecundity Assay

This assay is designed to quantify the number of eggs laid by individual mosquitoes following treatment.

-

Individual Housing: After the blood meal, individual engorged female mosquitoes are transferred to separate vials.

-

Oviposition Substrate: Each vial contains a suitable oviposition substrate, such as a strip of wet filter paper for Aedes aegypti or a small cup of water for Anopheles gambiae.

-

Incubation: The vials are maintained in the insectary for 72 hours to allow for egg laying.

-

Egg Counting: After the incubation period, the number of eggs laid by each individual female is counted under a dissecting microscope.

-

Data Analysis: The total number of eggs laid per mosquito is recorded. Statistical analysis, such as a Mann-Whitney U test, is used to compare the median number of eggs between the this compound-treated and control groups.

Conclusion and Future Directions

The data unequivocally demonstrates that this compound significantly reduces the fecundity of major mosquito vectors. Its novel mode of action, targeting Kir1 channels, makes it a promising candidate for the development of new insecticides, particularly in the face of growing resistance to existing chemical classes.

Future research should aim to:

-

Investigate the impact of this compound on egg fertility (hatching rates) to provide a more complete picture of its reproductive effects.

-

Elucidate the precise downstream molecular events that link Kir1 channel inhibition to the disruption of vitellogenesis and oogenesis.

-

Conduct semi-field and field trials to evaluate the efficacy of this compound in more natural settings.

This technical guide provides a solid foundation for understanding the potential of this compound as a next-generation mosquitocide. The detailed protocols and data presented herein should aid researchers in the design of further studies to explore and optimize this promising chemical scaffold for vector control.

The Discovery and Development of VU041: A Novel Mosquitocide Targeting Inward Rectifier Potassium Channels

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

In the face of mounting insecticide resistance, the discovery of novel chemical scaffolds with unique mechanisms of action is paramount for the continued efficacy of mosquito control programs. This whitepaper details the discovery and development of VU041, a potent and selective inhibitor of inward rectifier potassium (Kir) channels in mosquitoes. This compound represents a promising new class of insecticides that effectively targets both insecticide-susceptible and -resistant strains of major disease vectors, including Anopheles gambiae and Aedes aegypti. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for key assays, and a visualization of the underlying physiological pathways and experimental workflows.

Introduction

The global spread of mosquito-borne diseases, such as malaria, dengue fever, and Zika virus, remains a significant public health challenge. The primary strategy for combating these diseases is vector control, which has historically relied on a limited number of insecticide classes. However, the emergence and rapid spread of insecticide resistance in mosquito populations threaten the effectiveness of these tools. This has created an urgent need for the discovery and development of novel insecticides with new mechanisms of action.

Emerging research has identified the inward rectifier potassium (Kir) channels as a viable molecular target for the development of a new generation of mosquitocides.[1][2] These channels are critical for various physiological processes in insects, including the function of the Malpighian tubules, the primary excretory and osmoregulatory organs.[1][3] Disruption of Kir channel function leads to a cascade of physiological impairments, ultimately resulting in mosquito mortality.

This whitepaper focuses on this compound, a small molecule inhibitor of mosquito Kir channels. It summarizes the key findings from its discovery and preclinical development, providing researchers and drug development professionals with the essential technical information to understand its potential as a next-generation insecticide.

Discovery of this compound

This compound was identified through a high-throughput screening campaign aimed at discovering small molecule inhibitors of the Anopheles gambiae Kir1 (AnKir1) channel. This initial screening and subsequent medicinal chemistry efforts led to the identification of this compound as a submicromolar-affinity inhibitor of both Anopheles gambiae and Aedes aegypti Kir1 channels.[1][2]

Mechanism of Action

This compound exerts its insecticidal effect by inhibiting mosquito Kir channels, particularly the Kir1 subtype, which is highly expressed in the Malpighian tubules.[1][3] The inhibition of these channels disrupts the normal flow of potassium ions across the cell membrane, leading to impaired Malpighian tubule function.[1][3] This disruption of excretory and osmoregulatory processes results in a toxic physiological state, ultimately causing the death of the mosquito.[1]

Caption: Mechanism of action of this compound, from Kir1 channel inhibition to mosquito mortality.

Quantitative Efficacy and Selectivity

The potency and selectivity of this compound have been extensively characterized through a series of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound against Mosquito and Mammalian Kir Channels

| Target Channel | Species | IC50 (µM) | Reference |

| Kir1 | Anopheles gambiae | 2.5 | [1] |

| Kir1 | Aedes aegypti | 1.7 | [1] |

| Kir2.1 | Mammalian | 12.7 | [1] |

| Kir1.1 | Mammalian | >30 | [1] |

| Kir4.1 | Mammalian | >30 | [1] |

| Kir6.2/SUR1 | Mammalian | >30 | [1] |

| Kir7.1 | Mammalian | >30 | [1] |

Table 2: In Vivo Efficacy of this compound against Adult Female Mosquitoes

| Mosquito Species | Strain | Topical ED50 (µg/mg) | Reference |

| Anopheles gambiae | G3 (Susceptible) | 0.9 | [1] |

| Anopheles gambiae | Akron (Resistant) | 1.1 | [1] |

| Aedes aegypti | Liverpool (Susceptible) | 1.6 | [1] |

| Aedes aegypti | Puerto Rico (Resistant) | 1.8 | [1] |

Table 3: Larvicidal Activity of this compound

| Mosquito Species | Assay Condition | Mortality (%) | Time (hours) | Reference |

| Aedes aegypti | 100 µM this compound in dH₂O | ~20% | 24 | [3] |

| Aedes aegypti | 100 µM this compound in dH₂O | ~60% | 48 | [3] |

| Aedes aegypti | 100 µM this compound in 100 mOsm/kg KCl | ~80% | 24 | [3] |

Development of VU730: A More Selective Analog

Through medicinal chemistry efforts, a more selective analog of this compound, named VU730, was developed. VU730 retains potent activity against mosquito Kir1 channels while exhibiting significantly reduced activity against the mammalian Kir2.1 channel, thereby improving its safety profile.[1][2]

Caption: Logical workflow for the development of the more selective analog, VU730.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

Thallium Flux Assay for Kir Channel Inhibition

This high-throughput assay measures the influx of thallium (Tl+), a surrogate for K+, through Kir channels expressed in HEK293 cells.

-

Cell Culture: HEK293 cells stably expressing the target Kir channel are cultured in appropriate media.

-

Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2) in a 384-well plate.

-

Compound Incubation: Test compounds, including this compound, are added to the wells and incubated.

-

Tl+ Addition and Fluorescence Reading: A solution containing Tl+ is added to the wells, and the resulting increase in fluorescence is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of Tl+ influx is calculated, and the IC50 value for each compound is determined by fitting the concentration-response data to a logistical equation.

Caption: Experimental workflow for the thallium flux assay.

Patch-Clamp Electrophysiology

This technique directly measures the ionic currents flowing through Kir channels in individual cells.

-

Cell Preparation: HEK293 cells expressing the target Kir channel are prepared for whole-cell patch-clamp recording.

-

Recording Setup: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane.

-

Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

-

Voltage Protocol and Data Acquisition: A series of voltage steps are applied to the cell, and the resulting currents are recorded using a patch-clamp amplifier and data acquisition software.

-

Compound Application: this compound is applied to the cell via the extracellular solution, and its effect on the Kir channel currents is measured.

Adult Mosquito Topical Application Assay

This assay determines the in vivo efficacy of this compound when applied directly to the mosquito cuticle.

-

Mosquito Rearing: Mosquitoes of the desired species and strain are reared to adulthood under standard laboratory conditions.

-

Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., acetone) to create a range of concentrations.

-

Topical Application: A precise volume (e.g., 0.1 µL) of the this compound solution is applied to the dorsal thorax of each cold-anesthetized female mosquito.

-

Observation: The treated mosquitoes are held in a controlled environment, and mortality is recorded at specified time points (e.g., 24 and 48 hours).

-

Data Analysis: The effective dose required to kill 50% of the mosquitoes (ED50) is calculated using probit analysis.

Larval Toxicity Assay

This assay assesses the lethality of this compound to mosquito larvae.

-

Larval Rearing: First-instar larvae of the target mosquito species are used.

-

Assay Preparation: A specified number of larvae are placed in containers with a defined volume of deionized water or a solution of known osmolarity.

-

Compound Addition: this compound is added to the rearing water to achieve the desired final concentration.

-

Observation: Larval mortality is recorded at 24 and 48 hours.

-

Data Analysis: The percentage mortality is calculated for each concentration and time point.

Ramsay Assay for Malpighian Tubule Fluid Secretion

This ex vivo assay measures the rate of fluid secretion by isolated mosquito Malpighian tubules.

-

Tubule Dissection: Malpighian tubules are dissected from adult female mosquitoes in a physiological saline solution.

-

Assay Setup: The isolated tubule is transferred to a droplet of bathing saline under mineral oil. The cut end of the ureter is pulled out of the saline droplet.

-

Fluid Secretion Measurement: As the tubule secretes fluid, a droplet forms at the cut end of the ureter. The diameter of this droplet is measured at regular intervals to calculate the rate of fluid secretion.

-

Compound Application: this compound is added to the bathing saline, and its effect on the fluid secretion rate is determined.

Structure-Activity Relationship (SAR)

The development of this compound and its analogs, such as VU730, was guided by structure-activity relationship studies. These studies explored how modifications to the chemical scaffold of this compound impacted its potency against mosquito Kir channels and its selectivity over mammalian orthologs. This iterative process of chemical synthesis and biological testing was crucial for optimizing the insecticidal properties and safety profile of this chemical class.

Field and Semi-Field Trial Data

While extensive laboratory data supports the efficacy of this compound, there is currently a lack of publicly available, quantitative data from semi-field or full field trials. Such studies are essential to evaluate the performance of this compound under more realistic environmental conditions, including varying temperatures, humidity, and the presence of non-target organisms. Future research should focus on generating this critical data to fully assess the potential of this compound as a practical tool for mosquito control.

Conclusion

This compound represents a significant advancement in the search for novel insecticides. Its unique mechanism of action, targeting mosquito Kir channels, provides a much-needed tool to combat the growing problem of insecticide resistance. The potent and selective nature of this compound and its analog VU730, coupled with their efficacy against major disease vectors, underscores their potential for development as next-generation mosquitocides. Further investigation, particularly in semi-field and field settings, is warranted to fully realize the promise of this innovative chemical class in the global fight against mosquito-borne diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Spatial distribution of insecticide resistant populations of Aedes aegypti and Ae. albopictus and first detection of V410L mutation in Ae. aegypti from Cameroon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Malpighian Tubules as Novel Targets for Mosquito Control - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Selectivity of VU041 for Mosquito vs. Mammalian Kir Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule VU041, a potent inhibitor of inward rectifier potassium (Kir) channels in mosquitoes. It details the selectivity profile of this compound for mosquito versus mammalian Kir channels, outlines the experimental protocols used to determine this selectivity, and explores the proposed mechanism of action. This document is intended to be a comprehensive resource for researchers in the fields of insecticide development, ion channel pharmacology, and drug discovery.

Quantitative Analysis of this compound Selectivity

This compound was identified through high-throughput screening as a submicromolar-affinity inhibitor of Kir1 channels from Anopheles gambiae and Aedes aegypti, the primary vectors for malaria and arboviruses like Zika, respectively.[1][2] A key aspect of its potential as a lead compound for insecticide development is its selectivity for mosquito Kir channels over their mammalian orthologs. The following tables summarize the quantitative data on the inhibitory activity of this compound against a panel of mosquito and mammalian Kir channels.

| Mosquito Kir Channel | Species | IC50 (µM) | Reference |

| Kir1 | Anopheles gambiae | 2.5 | [2] |

| Kir1 | Aedes aegypti | 1.7 | [2] |

| Mammalian Kir Channel | Species | IC50 (µM) | Reference |

| Kir1.1 (ROMK1) | Human | >30 | [1] |

| Kir2.1 | Human | 12.7 | [2] |

| Kir4.1 | Human | >30 | [2] |

| Kir6.2/SUR1 | Human | >30 | [2] |

| Kir7.1 | Human | >30 | [2] |

The data clearly demonstrates that this compound is significantly more potent against mosquito Kir1 channels than most of the tested mammalian Kir channels. The notable exception is its moderate activity against the human Kir2.1 channel.[1][2] This finding prompted medicinal chemistry efforts to develop analogs with improved selectivity, leading to the discovery of VU730, which retains activity against mosquito Kir1 but is inactive against Kir2.1 and other mammalian Kir channels.[1]

Experimental Protocols

The characterization of this compound's selectivity has relied on heterologous expression of Kir channels in well-controlled in vitro systems, primarily Xenopus laevis oocytes and Human Embryonic Kidney (HEK-293) cells, followed by electrophysiological assessment.

Heterologous Expression of Kir Channels

2.1.1. Expression in Xenopus laevis Oocytes

Xenopus oocytes are a robust system for the expression and functional characterization of ion channels.

-

cDNA Subcloning: The open-reading frame of the target Kir channel (e.g., Anopheles gambiae Kir1) is subcloned into an oocyte expression vector, such as pGH19.[3]

-

cRNA Synthesis: The plasmid containing the Kir channel cDNA is linearized, and capped complementary RNA (cRNA) is synthesized in vitro using a commercially available kit.

-

Oocyte Injection: Stage V-VI Xenopus laevis oocytes are defolliculated and injected with 7.5-15 ng of the cRNA.[3]

-

Incubation: The injected oocytes are incubated for 3-7 days in OR3 medium to allow for channel expression.[3]

2.1.2. Expression in HEK-293T Cells

HEK-293T cells are widely used for their high transfection efficiency and suitability for patch-clamp electrophysiology.

-

Cell Culture: HEK-293T cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% sodium pyruvate, and penicillin/streptomycin at 37°C in a 5% CO2 incubator.[4]

-

Transfection: Cells are transiently transfected with a mammalian expression vector (e.g., pIRES2-EGFP) containing the cDNA of the target Kir channel.[4] A co-transfected fluorescent protein, such as EGFP, allows for the identification of successfully transfected cells.[4]

-

Plating for Electrophysiology: Post-transfection, cells are plated onto glass coverslips at a low density to ensure they are isolated for electrophysiological recordings.[4]

Electrophysiological Recordings

2.2.1. Two-Electrode Voltage Clamp (TEVC) of Xenopus Oocytes

TEVC is the standard method for measuring macroscopic currents in Xenopus oocytes.

-

Solutions:

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

-

-

Voltage Protocol: To determine the IC50 of this compound, oocytes expressing the Kir channel of interest are voltage-clamped, and a series of voltage steps are applied to elicit inward and outward currents. A typical protocol involves holding the membrane potential at -80 mV and applying voltage steps from -150 mV to +100 mV.[5] The effect of different concentrations of this compound on the current amplitude is then measured.

2.2.2. Whole-Cell Patch Clamp of HEK-293T Cells

Whole-cell patch clamp allows for high-resolution recording of ion channel activity in mammalian cells.

-

Solutions:

-

Voltage Protocol: Transfected cells are voltage-clamped at a holding potential of -75 mV. Whole-cell currents are evoked by stepping the membrane potential to various voltages, for example, from -120 mV to +120 mV in 10 mV increments.[3] The inhibition of the Kir channel current by this compound is measured at a specific voltage in the inward direction (e.g., -120 mV).

High-Throughput Screening for Kir Channel Inhibitors

The discovery of this compound was enabled by a high-throughput screening (HTS) campaign. The assay utilized a fluorescence-based thallium flux methodology.

-

Assay Principle: This assay is based on the principle that Kir channels are permeable to thallium ions (Tl+). A Tl+-sensitive fluorescent dye is loaded into cells expressing the target Kir channel. When the channels are open, Tl+ flows into the cells, causing an increase in fluorescence. Inhibitors of the channel will block this influx and thus prevent the increase in fluorescence.[6]

-

General Protocol:

-

Cells stably or transiently expressing the Kir channel of interest are plated in 384-well plates.[6]

-

The cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2).[4]

-

The test compounds (like this compound) are added to the wells.

-

A stimulus solution containing Tl+ is added to initiate ion flux through the Kir channels.

-

The change in fluorescence is measured over time using a fluorescence plate reader.[6]

-

Diagrams of Workflows and Mechanisms

Experimental Workflow for Assessing this compound Selectivity

Caption: Workflow for determining this compound selectivity.

High-Throughput Screening Workflow

Caption: Thallium flux HTS workflow for Kir inhibitors.

Proposed Mechanism of Action of this compound in Mosquitoes

Caption: Proposed mechanism of this compound toxicity in mosquitoes.

Conclusion

This compound is a valuable chemical probe for studying the physiology of mosquito Kir channels and serves as a promising scaffold for the development of novel insecticides. Its selectivity for mosquito Kir1 over most mammalian Kir channels highlights the potential for developing species-specific mosquitocides. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the discovery of next-generation Kir channel inhibitors to combat mosquito-borne diseases. Further research focusing on the molecular determinants of this compound's selectivity will be crucial for designing even more potent and selective compounds.

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potassium-dependent activation of Kir4.2 K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the chemical structure and properties of VU041

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU041 is a small-molecule inhibitor of inward rectifier potassium (Kir) channels, with notable selectivity for mosquito Kir1 channels.[1] This property makes it a significant tool for studying the physiological roles of these channels in insects and a promising lead compound for the development of novel insecticides. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical identity is well-defined by its IUPAC name, SMILES string, and other identifiers, which are crucial for accurate sourcing and experimental replication.

| Property | Value |

| IUPAC Name | 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one |

| CAS Number | 332943-64-3 |

| Molecular Formula | C₁₉H₂₀F₃N₃O |

| Molecular Weight | 363.38 g/mol |

| SMILES | FC(C1=NN(CC(N2CCCC3=C2C=CC=C3)=O)C4=C1CCCC4)(F)F |

Pharmacological Properties

This compound exhibits potent and selective inhibitory activity against mosquito Kir1 channels. The following table summarizes its IC₅₀ values against a panel of insect and mammalian Kir channels, highlighting its selectivity profile.

| Target Channel | Species | IC₅₀ (µM) |

| Kir1 | Anopheles gambiae | 2.5[1] |

| Kir1 | Aedes aegypti | 1.7[1] |

| Kir2.1 | Mammalian | 12.7[1] |

| Kir1.1 | Mammalian | > 30 |

| Kir4.1 | Mammalian | > 30 |

| Kir6.2/SUR1 | Mammalian | > 30 |

| Kir7.1 | Mammalian | > 30 |

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of inwardly rectifying potassium (Kir) channels in mosquitoes.[1] These channels are crucial for maintaining ion and water homeostasis, particularly in the Malpighian tubules, the primary excretory and osmoregulatory organs in insects.

By blocking the Kir1 channels in the principal cells of the Malpighian tubules, this compound disrupts the normal flow of potassium ions. This disruption leads to an impairment of fluid secretion, ultimately causing a failure in osmoregulation and excretion, which is lethal to the mosquito.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This protocol is adapted for the characterization of Kir channel inhibitors.

1. Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

Inject each oocyte with cRNA encoding the desired Kir channel subunit (e.g., Aedes aegypti Kir1).

-

Incubate the oocytes for 2-5 days at 16-18°C in ND96 solution to allow for channel expression.

2. Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with a low-potassium bath solution (in mM: 96 NaCl, 2 KCl, 1 MgCl₂, 1.8 CaCl₂, 5 HEPES, pH 7.4).

-

Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

-

Clamp the oocyte membrane potential at a holding potential of -80 mV.

-

Switch to a high-potassium bath solution (e.g., 98 mM KCl, replacing NaCl) to elicit inward Kir currents.

-

Apply this compound at various concentrations to the bath solution and record the inhibition of the potassium current.

-

Wash out the compound to observe the reversibility of inhibition.

3. Data Analysis:

-

Measure the steady-state current amplitude in the presence of different concentrations of this compound.

-

Construct a concentration-response curve and fit the data to a Hill equation to determine the IC₅₀ value.

Topical Application Toxicity Assay in Aedes aegypti

This protocol details a method for assessing the in vivo toxicity of this compound.[2]

1. Mosquito Rearing:

-

Rear Aedes aegypti mosquitoes under standard laboratory conditions (27°C, 80% relative humidity, 12:12 h light:dark cycle).

-

Provide larvae with a standard diet and maintain a consistent larval density.

-

Collect 3-5 day old non-blood-fed adult female mosquitoes for the assay.

2. Preparation of Dosing Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Make serial dilutions of the stock solution to create a range of desired concentrations.

3. Topical Application:

-

Anesthetize the mosquitoes by placing them on a cold surface (e.g., a petri dish on ice).

-

Using a calibrated microapplicator, apply a small, precise volume (e.g., 0.5 µL) of the this compound solution to the dorsal thorax of each mosquito.

-

Treat a control group with the solvent alone.

-

For each concentration and the control, use a sufficient number of mosquitoes (e.g., 20-25) for statistical power.

4. Post-application Monitoring:

-

Transfer the treated mosquitoes to recovery cups with access to a sugar source (e.g., 10% sucrose solution).

-

Maintain the mosquitoes under standard rearing conditions.

-

Record mortality at 24 and 48 hours post-application.

5. Data Analysis:

-

Correct for control mortality using Abbott's formula if necessary.

-

Calculate the lethal dose (LD₅₀) value using probit analysis or a similar statistical method.

Malpighian Tubule Fluid Secretion Assay (Ramsay Assay)

This assay measures the effect of this compound on the function of isolated Malpighian tubules.

1. Dissection and Tubule Isolation:

-

Anesthetize an adult female mosquito on a cold stage.

-

Dissect out the Malpighian tubules in a drop of appropriate saline solution under a dissecting microscope.

-

Isolate a single tubule or a pair of tubules, keeping a small portion of the gut for manipulation.

2. Assay Setup:

-

Transfer the isolated tubule(s) to a small droplet of saline solution on a piece of paraffin wax or in a specialized perfusion chamber.

-

The main body of the tubule is bathed in the saline, while the distal (blind) end is isolated in a drop of mineral oil.

-

The cut end of the ureter is pulled out of the saline droplet to allow for the collection of secreted fluid.

3. Measurement of Fluid Secretion:

-

Allow the tubule to secrete fluid for a baseline period (e.g., 30 minutes).

-

Collect the secreted droplet from the ureter using a fine glass capillary at regular intervals.

-

Measure the diameter of the collected droplet to calculate its volume, and thus the secretion rate.

-

After establishing a stable baseline secretion rate, add this compound to the bathing saline at the desired concentration.

-

Continue to measure the fluid secretion rate to determine the inhibitory effect of the compound.

4. Data Analysis:

-

Express the secretion rate as nl/min.

-

Compare the secretion rates before and after the application of this compound to quantify the percentage of inhibition.

-

A concentration-response curve can be generated by testing a range of this compound concentrations.

Synthesis

Detailed synthetic protocols for this compound are not publicly available. It is typically acquired through custom synthesis from specialized chemical vendors. The synthesis would likely involve a multi-step process to construct the tetrahydroindazole and dihydroquinoline moieties and then couple them.

Conclusion

This compound is a valuable pharmacological tool for the study of insect Kir channels and a promising lead for the development of new insecticides. Its high potency and selectivity for mosquito Kir1 channels, combined with its demonstrated in vivo efficacy, make it a subject of significant interest. The experimental protocols provided in this guide offer a robust framework for the further characterization of this compound and related compounds.

References

The Efficacy of VU041 Against Insecticide-Resistant Mosquito Strains: A Technical Guide

Abstract

The escalating threat of insecticide resistance in mosquito populations necessitates the development of novel vector control agents with new mechanisms of action. This technical guide provides an in-depth analysis of VU041, a small-molecule inhibitor of the inward rectifier potassium (Kir) channels in mosquitoes. We detail its effectiveness against both insecticide-susceptible and -resistant strains of the primary malaria vector, Anopheles gambiae, and the arbovirus vector, Aedes aegypti. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction

The control of mosquito-borne diseases, such as malaria, dengue, and Zika, is heavily reliant on the use of insecticides. However, the widespread emergence of resistance to conventional insecticides threatens the efficacy of current vector control strategies. A promising new approach is the targeting of novel physiological pathways in mosquitoes that are distinct from those targeted by existing insecticides.

Mosquito Kir channels are essential for maintaining ion and water balance, particularly in the Malpighian tubules, the primary excretory organs. Disruption of Kir channel function leads to a loss of homeostasis, resulting in incapacitation and mortality. This compound has been identified as a potent inhibitor of mosquito Kir1 channels, demonstrating significant mosquitocidal activity. This guide explores the potential of this compound as an insecticide resistance-breaking agent.

Mechanism of Action

This compound's primary mode of action is the inhibition of the Kir1 channel, which is a crucial component of the excretory system in mosquitoes. The Malpighian tubules are responsible for producing the primary urine, a process that is dependent on the active secretion of K+ into the tubule lumen. This potassium transport is mediated by a V-type H+ ATPase and a K+/H+ antiporter on the apical membrane of the principal cells, with the Kir1 channel facilitating the entry of K+ from the hemolymph into the cell across the basolateral membrane.

By blocking the Kir1 channel, this compound disrupts this potassium transport pathway. This leads to a cascade of physiological impairments, including the inhibition of fluid secretion, loss of hemolymph volume control, and ultimately, a disruption of overall homeostasis, which proves lethal to the mosquito.

The Potential of VU041 for Controlling Vectors of Zika and Malaria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of insecticide resistance in mosquito populations necessitates the development of novel vector control strategies. VU041 has emerged as a promising small molecule inhibitor of inward rectifier potassium (Kir) channels, a novel target in mosquitoes. This technical guide provides a comprehensive overview of the data supporting this compound's potential for controlling Aedes aegypti and Anopheles gambiae, the primary vectors of Zika and malaria, respectively. This compound demonstrates potent activity against both insecticide-susceptible and -resistant mosquito strains, exhibits a favorable safety profile with a lack of toxicity to honey bees, and impacts key physiological processes in mosquitoes, including excretion and reproduction. This document consolidates the available quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to serve as a resource for researchers and professionals in the field of insecticide development.

Introduction

Mosquito-borne diseases, such as Zika and malaria, continue to pose a significant global health burden. The effectiveness of current vector control measures is increasingly compromised by the spread of insecticide resistance. This has spurred research into new insecticidal targets and modes of action. Inward rectifier potassium (Kir) channels, which are crucial for maintaining ion and water homeostasis in mosquitoes, represent a validated and promising target for the development of novel insecticides.

This compound is a submicromolar-affinity inhibitor of mosquito Kir1 channels.[1][2][3][4][5] This document details the mechanism of action, efficacy, and experimental validation of this compound as a potential tool for combating the vectors of Zika and malaria.

Mechanism of Action: Targeting Mosquito Renal Function

This compound's primary mode of action is the inhibition of Kir1 channels, which are predominantly expressed in the Malpighian tubules of mosquitoes.[6][7] These tubules are the primary excretory and osmoregulatory organs, functionally analogous to the human kidney.

By blocking Kir channels, this compound disrupts the normal flow of potassium ions across the cell membrane of the Malpighian tubules. This impairment of ion transport leads to a cascade of physiological disruptions:

-

Impaired Diuresis: The ability of the mosquito to excrete excess water and ions, particularly after a blood meal, is significantly hampered.[5]

-

Disruption of Hemolymph Homeostasis: The balance of ions and water in the mosquito's circulatory fluid (hemolymph) is disturbed.

-

Reduced Fecundity: The physiological stress and disruption of nutrient processing negatively impact egg development and laying.[3][5]

This targeted disruption of renal function represents a novel insecticidal mechanism that is effective against strains resistant to conventional neurotoxic insecticides.

Quantitative Efficacy of this compound

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of Mosquito Kir1 Channels by this compound

| Mosquito Species | Target Channel | IC50 (µM) | Reference(s) |

| Anopheles gambiae | Kir1 | 2.5 | [5] |

| Aedes aegypti | Kir1 | 1.7 | [5] |

Table 2: In Vivo Efficacy of this compound Against Mosquito Vectors

| Assay Type | Mosquito Species | Strain(s) | Efficacy | Reference(s) |

| Topical Application | Anopheles gambiae | Insecticide-susceptible (G3) and -resistant (Akron) | Incapacitates adult females | [4] |

| Topical Application | Aedes aegypti | Insecticide-susceptible (Liverpool) and -resistant (Puerto Rico) | Incapacitates adult females | [4] |

| Larval Toxicity | Aedes aegypti | First instar larvae | Lethal at 100 µM within 48 hours | [6][8] |

| Fecundity Assay | Anopheles gambiae | Adult females | Significant reduction in the number of eggs laid after topical application of ~1 µg/mg | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Two-electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This protocol is used to determine the inhibitory concentration (IC50) of compounds against specific ion channels expressed in a controlled system.

Procedure:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the mosquito Kir channel of interest.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a standard bath solution.

-

Two microelectrodes are inserted into the oocyte: one to measure membrane potential and the other to inject current.

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Kir channel currents are elicited by changing the extracellular potassium concentration.

-

-

Compound Application:

-

A baseline current is established before applying this compound at various concentrations to the perfusion solution.

-

The effect of the compound on the channel current is recorded.

-

-

Data Analysis:

-

The percentage of current inhibition is calculated for each concentration of this compound.

-

IC50 values are determined by fitting the concentration-response data to a logistical equation.

-

Topical Application Bioassay

This method assesses the contact toxicity of an insecticide to adult mosquitoes.

Procedure:

-

Mosquito Rearing: Adult female mosquitoes (3-5 days old) are used.

-

Insecticide Preparation: this compound is dissolved in a suitable solvent (e.g., acetone) to prepare a range of concentrations.

-

Application:

-

Mosquitoes are anesthetized by chilling.

-

A precise volume (e.g., 0.2 µL) of the insecticide solution is applied to the dorsal thorax of each mosquito using a microapplicator.

-

Control mosquitoes are treated with the solvent alone.

-

-

Observation:

-

Treated mosquitoes are placed in recovery containers with access to a sugar solution.

-

Mortality is recorded at specified time points (e.g., 24 and 48 hours).

-

-

Data Analysis:

-

The lethal dose required to kill 50% of the test population (LD50) is calculated using probit analysis.

-

Larval Toxicity Bioassay (WHO Standard Protocol)

This assay determines the toxicity of a compound to mosquito larvae.

Procedure:

-

Larvae Selection: Late third or early fourth instar larvae are used.

-

Test Solutions: A series of concentrations of this compound are prepared in deionized water. A control with no this compound is also included.

-

Exposure:

-

A defined number of larvae (e.g., 20-25) are placed in beakers containing a specific volume of the test solution (e.g., 100 mL).

-

Each concentration is replicated multiple times.

-

-

Observation:

-

Larval mortality is recorded after 24 and 48 hours. Moribund larvae (unable to surface or show normal swimming movement) are counted as dead.

-

-

Data Analysis:

-

The lethal concentration required to kill 50% of the larval population (LC50) is calculated using probit analysis.

-

Fecundity Assay

This protocol evaluates the impact of an insecticide on the reproductive capacity of female mosquitoes.

Procedure:

-

Treatment: Adult female mosquitoes are exposed to a sub-lethal dose of this compound via topical application or through a treated blood meal.

-

Blood Feeding: Treated and control females are provided with a blood meal.

-

Oviposition: Individual blood-fed females are placed in separate containers with an oviposition substrate (e.g., wet filter paper).

-

Egg Counting: The number of eggs laid by each female is counted after a set period (e.g., 72 hours).

-

Data Analysis: The average number of eggs per female in the treated group is compared to the control group to determine the percentage reduction in fecundity.

Ramsay Assay for Malpighian Tubule Secretion

This ex vivo assay directly measures the effect of a compound on the function of isolated Malpighian tubules.

Procedure:

-

Tubule Dissection: Malpighian tubules are dissected from adult female mosquitoes in a physiological saline solution.

-

Assay Setup:

-

The isolated tubules are transferred to a droplet of bathing saline under mineral oil.

-

The cut end of the ureter is pulled out of the saline droplet.

-

-

Secretion Measurement:

-

The tubules spontaneously secrete fluid, which forms a droplet at the end of the ureter.

-

The volume of the secreted fluid is measured at regular intervals.

-

-

Compound Application: this compound is added to the bathing saline, and the change in the fluid secretion rate is measured.

-

Data Analysis: The fluid secretion rate in the presence of this compound is compared to the baseline rate to determine the percentage of inhibition.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to this compound.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound inhibition of potassium transport in mosquito Malpighian tubules.

Experimental Workflow for Topical Application Bioassay

Caption: Workflow for assessing the toxicity of this compound via topical application.

Logical Relationship of this compound's Physiological Effects

Caption: Cascade of physiological effects resulting from this compound exposure in mosquitoes.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of novel insecticides for the control of Zika and malaria vectors. Its unique mode of action, targeting the renal system of mosquitoes, provides a valuable tool to combat insecticide resistance. The data presented in this guide demonstrate its potent in vitro and in vivo efficacy against both Aedes aegypti and Anopheles gambiae.

Future research should focus on:

-

Optimizing Selectivity: While this compound shows good selectivity, further medicinal chemistry efforts, as demonstrated by the development of the analog VU730, could lead to compounds with an even better safety profile by eliminating off-target effects on mammalian Kir channels.

-

Field Trials: Evaluating the efficacy of this compound and its analogs in semi-field and full-field conditions is a critical next step to assess its operational potential.

-

Formulation Development: Developing stable and effective formulations for delivery in various vector control scenarios (e.g., indoor residual spraying, larval control) will be crucial for its practical application.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. An insecticide resistance-breaking mosquitocide targeting inward rectifier potassium channels in vectors of Zika virus and malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacological Inhibition of Inward Rectifier Potassium Channels Induces Lethality in Larval Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Topical Application of VU041 on Mosquitoes

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU041 is a small-molecule inhibitor of the inward rectifier potassium (Kir) channels in mosquitoes, specifically targeting the Kir1 channel subtype.[1][2][3] This inhibition disrupts vital physiological processes, leading to toxic effects and making this compound a promising candidate for the development of novel insecticides.[2][4] Notably, this compound demonstrates efficacy against both insecticide-susceptible and -resistant strains of mosquitoes.[2] These application notes provide a detailed protocol for the topical application of this compound to adult female mosquitoes for toxicity and physiological effect assessments.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target Channel | Mosquito Species | IC50 (µM) |

| Kir1 | Anopheles gambiae | 2.5[1][3] |

| Kir1 | Aedes aegypti | 1.7[1][3] |

| Kir2.1 (mammalian) | - | 12.7[1][3] |

Table 2: In Vivo Effects of Topical Application of this compound on Adult Female Mosquitoes

| Effect | Mosquito Species | Observations |

| Toxicity | Anopheles gambiae, Aedes aegypti | Incapacitates and is toxic to both insecticide-susceptible and -resistant strains.[2] |

| Malpighian Tubule Function | Anopheles gambiae, Aedes aegypti | Induces impaired Malpighian tubule function, disrupting excretory functions.[1] |

| Fecundity | Anopheles gambiae, Aedes aegypti | Inhibits fecundity (egg production) following a blood meal.[1] |

Experimental Protocols

This section details the methodology for the topical application of this compound on adult female mosquitoes to assess its toxicity and sublethal effects.

Preparation of this compound Solutions

-

Solvent Selection : Acetone is a commonly used and recommended solvent for topical application of insecticides on mosquitoes due to its rapid evaporation and relatively low toxicity at the volumes applied. Other potential solvents include ethanol or DMSO, but their toxicity to the specific mosquito species and strain should be evaluated prior to use. A solvent-only control group must be included in all experiments.

-

Stock Solution Preparation :

-

Prepare a high-concentration stock solution of this compound in the chosen solvent (e.g., 10 mg/mL in acetone). The precise concentration will depend on the expected toxicity and the desired dose range.

-

To prepare the stock solution, accurately weigh the required amount of this compound and dissolve it in the corresponding volume of solvent in a volumetric flask. Ensure complete dissolution.

-

-

Serial Dilutions :

-

Perform serial dilutions of the stock solution to create a range of concentrations for dose-response experiments.

-

A typical starting point for a dose-response curve would be to prepare a series of 5-10 concentrations. The exact range should be determined by preliminary range-finding experiments.

-

Mosquito Rearing and Preparation

-

Mosquito Rearing : Rear mosquitoes under standard laboratory conditions (e.g., 27°C, 80% relative humidity, 12:12 hour light:dark cycle). Provide larvae with an appropriate diet and adults with a sugar solution.

-

Age and Sex Selection : Use non-blood-fed adult female mosquitoes, typically 3-5 days post-emergence, for the assays.

-

Anesthetization :

-

Anesthetize the mosquitoes to facilitate handling and application. This can be achieved by placing them on a chill table or on a petri dish kept on ice.

-

Alternatively, brief exposure to carbon dioxide or triethylamine can be used. The chosen method should immobilize the mosquitoes without causing significant mortality.

-

Topical Application Procedure

-

Equipment :

-

Microapplicator or a repeating dispenser capable of delivering precise nanoliter volumes (e.g., 200 nL).

-

Fine-tipped forceps for handling individual mosquitoes.

-

Petri dishes on a chill table or ice to keep mosquitoes anesthetized.

-

-

Application :

-

Using the forceps, carefully pick up an anesthetized mosquito.

-

Apply a single, precise droplet of the this compound solution (typically 200 nL) to the dorsal thorax (pronotum) of the mosquito.

-

Treat a control group of mosquitoes with the solvent alone to account for any effects of the solvent or the application procedure.

-

-

Post-Application Handling :

-

After application, transfer the treated mosquitoes to recovery cups or cages.

-

Provide them with access to a sugar solution.

-

Maintain the mosquitoes under standard rearing conditions.

-

Data Collection and Analysis

-

Mortality Assessment :

-

Record mosquito mortality at set time points post-application, typically at 24 and 48 hours.

-

Consider mosquitoes that are unable to stand or fly as moribund and count them as dead.

-

Use the mortality data from the different dose groups to calculate the median lethal dose (LD50) using probit analysis.

-

-

Sublethal Effects Assessment (e.g., Fecundity) :

-

For fecundity studies, provide a blood meal to the treated female mosquitoes 24 hours post-treatment.

-

After the blood meal, provide an oviposition substrate.

-

Count the number of eggs laid by each female or group of females.

-

Compare the egg counts between the this compound-treated groups and the control group to determine the effect on fecundity.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action in mosquitoes.

Experimental Workflow for Topical Application

Caption: Workflow for this compound topical application bioassay.

References

- 1. Fecundity decline is male derived following transfluthrin exposures in a field strain of <i>Aedes albopictus</i> (Dipte… [ouci.dntb.gov.ua]

- 2. Researchers to target mosquito egg production to curtail disease [sciencex.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Duration and dose-dependency of female sexual receptivity responses to seminal fluid proteins in Aedes albopictus and A… [ouci.dntb.gov.ua]

Application Notes and Protocols for VU041

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU041 is a potent and selective inhibitor of inwardly rectifying potassium (Kir) channels, with notable efficacy against mosquito Kir1 channels. This property makes it a valuable tool for research in insect physiology, particularly in the context of developing novel insecticides. This compound has been demonstrated to disrupt essential physiological processes in mosquitoes, such as excretion and osmoregulation, by targeting the Malpighian tubules. Its activity also extends to neurological disruption. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in a common entomological assay.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below. This information is critical for accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.

| Property | Value |

| CAS Number | 332943-64-3 |

| Molecular Formula | C₁₉H₂₀F₃N₃O |

| Molecular Weight | 363.38 g/mol |

| Appearance | Crystalline solid |

| Purity | Typically >98% |

Preparation of this compound Stock Solution

The following protocol outlines the steps for preparing a high-concentration stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

-

Analytical balance

Protocol:

-

Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use.

-

Weigh this compound: Carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare a 10 mM stock solution, weigh out 3.63 mg of this compound for every 1 mL of DMSO.

-

Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add the appropriate volume of DMSO.

-

Mixing: Tightly cap the tube/vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.

-